6-Chloro-2-methylquinolin-8-amine
Overview
Description
6-Chloro-2-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are structurally related to this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound. The quinoline core is substituted at the 6th position with a chlorine atom and at the 2nd position with a methyl group .Scientific Research Applications
Antimicrobial and Antifungal Activity
6-Chloro-2-methylquinolin-8-amine and its derivatives exhibit significant antimicrobial and antifungal properties. Kumar et al. (2011) synthesized secondary and tertiary amines containing the 2‐chloro‐6‐methylquinoline moiety, demonstrating promising antifungal and antibacterial activities against strains like Aspergillus niger, Aspergillus flavus, and Escherichia coli. These findings highlight the potential use of this compound in the development of new antimicrobial agents (Kumar, Bawa, Kaushik, & Panda, 2011).
Synthesis and Characterization
The synthesis and characterization of compounds derived from this compound are crucial in understanding its applications. Heiskell et al. (2005) conducted a study on the synthesis and characterization of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines. Their research contributes to a better understanding of the chemical properties and potential applications of these quinoline derivatives (Heiskell, Rudd, Penn, & Kautz, 2005).
Anticancer Properties
Research into the anticancer properties of quinoline derivatives, including this compound, is ongoing. The study by Sirisoma et al. (2009) on the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer, is one such example. This compound has shown high efficacy in cancer models, suggesting the potential of this compound derivatives in cancer treatment (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Chemical Reactions and Mechanisms
Understanding the chemical reactions and mechanisms involving this compound is vital for its application in various fields. The work of McQuade, Pluth, and Lippard (2010) on the mechanism of nitric oxide reactivity and fluorescence enhancement of CuFL1, a probe that reacts with this compound, provides insight into the chemical behavior of these compounds (McQuade, Pluth, & Lippard, 2010).
Future Directions
Properties
IUPAC Name |
6-chloro-2-methylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADIOJCXRDMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491435 | |
Record name | 6-Chloro-2-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-63-5 | |
Record name | 6-Chloro-2-methyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61854-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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